molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No. B077238
CAS RN: 13211-32-0
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Tert-butoxy)acetic acid and its derivatives involves several methods. For example, a facile synthesis method has been developed for 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane, a reactive precursor chelating agent, which achieves an overall yield of 92% without the need for labor-intensive column chromatography (Cong Li, P. Winnard, Z. Bhujwalla, 2009). Another synthesis approach involves the preparation of aldehyde building blocks protected as acid labile N-Boc N,O-acetals from simple starting materials, showcasing the versatility of tert-butoxy groups in synthetic chemistry (Thomas Groth, Morten Meldal, 2001).

Molecular Structure Analysis

The molecular structure of 2-(Tert-butoxy)acetic acid derivatives has been elucidated through various analytical techniques. For instance, the crystal and molecular structures of certain derivatives reveal the planar zigzag conformation of the carbon chain, providing insights into their chemical reactivity and interaction potentials (P. Köll, R. Bruns, J. Kopf, 1997).

Chemical Reactions and Properties

2-(Tert-butoxy)acetic acid and its derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. For example, 2-tert-Butoxy-3-phenylcyclopropanone acetal is a stable precursor of lithiated cyclopropenone acetal, used in the synthesis of cysteine proteinase inhibitors (T. Sakaki, R. Ando, 2007). Furthermore, the tert-butyl-NNO-azoxy group has been found to significantly affect the acid-dissociation equilibria of alpha-substituted acetic acids, indicating the strong electron-withdrawing character of the aminoxyl group (F. Moriya, S. Tanimoto, K. Makino, 1993).

Physical Properties Analysis

The physical properties of 2-(Tert-butoxy)acetic acid derivatives, such as melting points, NMR, UV, FTIR, and mass spectroscopy, are critical for their identification, characterization, and application in various fields. The synthesis, characterization, and use of isotopically labeled derivatives have been particularly useful for analytical purposes, such as in the gas chromatographic-mass spectrometric determination of human metabolites (K. K. Brown, K. Cheever, M. Butler, P. Shaw, J. McLaurin, 2003).

Chemical Properties Analysis

The chemical properties of 2-(Tert-butoxy)acetic acid derivatives, including their reactivity, stability under various conditions, and the effects of substituents on their behavior, are essential for their effective utilization in synthesis and material science. The oxidation and deprotection reactions of benzyl and allyl ethers by hypervalent (tert-Butylperoxy)iodanes, generating iodine-centered radicals at room temperature, exemplify the unique chemical properties of these compounds (M. Ochiai, Takao Ito, Hideo Takahashi, A. Nakanishi, Mika Toyonari, T. Sueda, S. Goto, M. Shiro, 1996).

Scientific Research Applications

  • Synthesis of Proteinase Inhibitors : 2-tert-Butoxy-3-phenylcyclopropanone acetal, a derivative of 2-(Tert-butoxy)acetic acid, was found effective as a precursor in the synthesis of cysteine proteinase inhibitors, showing better yield than previous methods (Sakaki & Ando, 2007).

  • Antioxidant Analysis : In a study on synthetic antioxidants, 2-(Tert-butoxy)acetic acid derivatives, such as tert-butylhydroquinone (BHQ), were analyzed electrochemically. This research is crucial for understanding the oxidation mechanisms of these compounds (Michalkiewicz, Mechanik, & Malyszko, 2004).

  • Oxidation Studies : The oxidation of derivatives like 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide in acetic acid was studied, highlighting the compound's potential in oxidation mechanisms (Shimizu et al., 1990).

  • Herbicide Degradation : Research on the degradation of 2–4 Dichlorophenoxyacetic acid, a herbicide, utilized a process involving 2-(Tert-butoxy)acetic acid. This study is significant for environmental protection and herbicide management (Mehralipour & Kermani, 2021).

  • Analytical Chemistry : 2-(Tert-butoxy)acetic acid was used in synthesizing internal standards for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite. This has implications for metabolic studies and biomarker analysis (Brown et al., 2003).

  • Polymerization Initiator : Di-tert. butyl peroxide, related to 2-(Tert-butoxy)acetic acid, was used to initiate polymerization of styrene, offering insights into polymer chemistry and radical initiation processes (Allen & Bevington, 1961).

  • Sulfate Formation from Epoxides : The compound was involved in the study of cyclic sulfate formation from epoxides, contributing to the understanding of organic chemistry reactions (Nishinaga & Wakabayashi, 1978).

Safety And Hazards

“2-(Tert-butoxy)acetic acid” is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety signal word is "Warning" .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLILHPGWSURBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375469
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)acetic acid

CAS RN

13211-32-0
Record name tert-butoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 100 ml of a 50:50 (v/v) methanol/water solution containing 14.35 g of potassium carbonate, was added n-butyl 2-tert-butoxyacetate (6.50 g, 0.0346 mol). The mixture was heated at reflux for 17 hours and the volatiles removed on a flash evaporator. The remaining solution was cooled to approximately 0° C. and acidified to pH 3-4 with cold 50% aqueous hydrogen chloride. The product was extracted with ether, the ether extract washed with brine and dried over magnesium sulfate, then concentrated in vacuo to give the title compound as a yellow liquid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
14.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under nitrogen. A solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene was then added dropwise and the mixture then heated at reflux for 24 hours. After cooling the mixture to room temperature, water (100 ml) was added and the layers separated. The aqueous layer was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give 27.3 g of the product as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of sodium t-butoxide (24.1 g) in t-butanol (150 ml) was cooled in a water bath and treated drop-wise with a solution of chloroacetic acid (11.4 g) in t-butanol (30 ml). The mixture was heated under reflux for 5 h then concentrated in vacuo. The resultant white solid was dried in vacuo for 16 h then water (10 ml) was added and the mixture was filtered. The filtrate was treated with diethyl ether (150 ml), then cooled in an ice bath, stirred and acidified to pH1 with 2N sulphuric acid. The layers were separated and the aqueous layer was further extracted with diethyl ether. The combined organic extracts were dried MgSO4) and concentrated in vacuo to afford Intermediate 32 (11.1 g). 1H NMR (400 MHz, CDCl3, δ ppm) 1.27 (9H, s), 4.04 (2H, s).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Tert-butoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Tert-butoxy)acetic acid
Reactant of Route 5
2-(Tert-butoxy)acetic acid
Reactant of Route 6
2-(Tert-butoxy)acetic acid

Citations

For This Compound
8
Citations
C Wang, GC Adam, C Burlein, S Carroll… - Bioorganic & Medicinal …, 2023 - Elsevier
Lens epithelial-derived growth factor (LEDGF) increases the efficiency of proviral DNA integration into the host genome by interacting with HIV integrase (IN) and directing it to a …
Number of citations: 3 www.sciencedirect.com
S Sugiyama, T Iwaki, Y Tamura, K Tomita… - Bioorganic & Medicinal …, 2020 - Elsevier
We report herein the discovery of novel integrase-LEDGF/p75 allosteric inhibitors (INLAIs) based on a benzene scaffold 3. This scaffold can extend substituents from the C1 position …
Number of citations: 7 www.sciencedirect.com
L Sun, P Gao, P Zhan, X Liu - Expert Opinion on Therapeutic …, 2016 - Taylor & Francis
The emergence of drug resistance in Combination Antiretroviral Therapy (cART) confirms a continuing need to investigate novel HIV-1 inhibitors with unexplored mechanisms of action. …
Number of citations: 11 www.tandfonline.com
G Li, NA Meanwell, MR Krystal… - Journal of Medicinal …, 2020 - ACS Publications
The standard of care for HIV-1 infection, highly active antiretroviral therapy (HAART), combines two or more drugs from at least two classes. Even with the success of HAART, new drugs …
Number of citations: 24 pubs.acs.org
KM Peese, CW Allard, T Connolly… - Journal of Medicinal …, 2019 - ACS Publications
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive …
Number of citations: 42 pubs.acs.org
BN Naidu, M Patel, B McAuliffe, B Ding… - Journal of Medicinal …, 2022 - ACS Publications
Allosteric HIV-1 integrase inhibitors (ALLINIs) have garnered special interest because of their novel mechanism of action: they inhibit HIV-1 replication by promoting aberrant integrase …
Number of citations: 10 pubs.acs.org
C Ning, A Tao, J Xu - European Journal of Medicinal Chemistry, 2023 - Elsevier
Combination therapy of kinases inhibitors and chemotherapeutics targeting tubulin dynamics is an important strategy to improve therapeutic efficacy and overcome the resistance to …
Number of citations: 1 www.sciencedirect.com
CSW Law, KY Yeong - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction Benzothiazole is a bicyclic ring system composed of thiazole and benzene rings. It is present as an important pharmacophore in many marketed drugs. The notable …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.